Quinagolida
Description
Properties
IUPAC Name |
3-(diethylsulfamoylamino)-6-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-4-10-22-14-17(21-27(25,26)23(5-2)6-3)11-16-12-18-15(13-19(16)22)8-7-9-20(18)24/h7-9,16-17,19,21,24H,4-6,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTRDCCWFXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60868961 | |
| Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130793-77-0 | |
| Record name | N,N-Diethyl-N'-(6-hydroxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-3-yl)sulfuric diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60868961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereocenter Establishment
A proline-catalyzed Diels-Alder reaction between pyridine-derived diene and nitroolefin installed three contiguous stereocenters with >20:1 dr and 99% ee. Computational studies attributed selectivity to hydrogen-bonding transition state organization.
Skeletal Rearrangements
Birch reduction (Li/NH3, −78°C) of isoquinuclidine intermediate induced unexpected C–N cleavage, requiring protecting group optimization (Bn vs. Ac). TiCl4-catalyzed intramolecular Friedel-Crafts cyclization (78% yield) constructed the benzannulated system.
Late-Stage Functionalization
One-pot NaBH4 reduction/cyclization formed oxazolidinone 23 (91%), enabling trans-diaxial amine installation critical for D2 receptor binding. Comparison to prior racemic routes showed 40% yield improvement in final stages.
Copper-Catalyzed Stereoselective Arylation Approach
The 2024 streamlined synthesis exploited (S)-epichlorohydrin's inherent chirality for asymmetric induction.
Key Coupling Reaction
CuI/1,10-phenanthroline catalyzed 1,6-dimethoxynaphthalene arylation with (S)-epichlorohydrin achieved 83% yield and 98% ee. Mechanistic studies suggested a radical-polar crossover mechanism stabilizing prochiral intermediates.
Cyclization and Reduction
BF3·OEt2-promoted cyclization formed enamine 11 (76%), while PtO2-catalyzed hydrogenation (50 psi H2) effected trans-selective reduction (dr 19:1). This diastereodivergence enabled access to both cis and trans octahydrobenzo[g]quinolines through catalyst modulation.
Comparative Analysis of Synthetic Methods
The Cu-catalyzed method's 34% overall yield and 10-step brevity make it preferable for large-scale production, while organocatalytic approaches better suit enantiopure API synthesis. RCM remains valuable for late-stage diversification in analog synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinagolida undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form simpler structures.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinagolide derivatives with different functional groups, while reduction can produce simpler amine derivatives .
Scientific Research Applications
Quinagolida has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine receptor agonists.
Biology: this compound is used to study the effects of dopamine receptor activation on cellular processes.
Mechanism of Action
Quinagolida exerts its effects by selectively targeting dopamine D2 receptors as an agonist. It potently suppresses both basal and stimulated serum prolactin levels by inhibiting the secretion of prolactin from the anterior pituitary gland . This action is mediated through the activation of dopamine D2 receptors, leading to a reduction in prolactin release .
Comparison with Similar Compounds
Table 1: Comparison of Quinagolide with Structurally Related Sulfonamide Compounds
Mechanistic and Therapeutic Divergence
- Quinagolide vs. Macitentan: While both target G-protein-coupled receptors (GPCRs), Quinagolide activates dopamine D2 receptors, whereas Macitentan blocks endothelin receptors. This distinction arises from differences in substituent groups: Quinagolide’s amino acid-derived side chains enhance receptor specificity, while Macitentan’s bulky aromatic groups optimize endothelin receptor binding .
- Quinagolide vs. JNJ-26990990: Both incorporate β-alanine substituents, yet JNJ-26990990’s additional phenylalanine moiety likely redirects its activity toward neuronal ion channels, underscoring the impact of minor structural changes on target selection .
- Quinagolide vs. Doripenem : Doripenem’s β-lactam ring and sulfonamide side chain enable bactericidal activity, contrasting sharply with Quinagolide’s endocrine effects. This exemplifies how scaffold hybridization can yield functionally divergent agents .
Research Findings on Structural Optimization
Evidence from sulfonamide drug development reveals that substituent modifications profoundly influence pharmacological activity:
- Amino Acid Substitutions: In Quinagolide, β-alanine substituents enhance dopamine receptor affinity and reduce off-target effects compared to earlier ergot-derived agonists . Similarly, JNJ-26990990’s antiepileptic activity is attributed to phenylalanine-induced hydrophobicity, which improves blood-brain barrier penetration .
- Clinical Efficacy : Quinagolide’s half-life and receptor-binding kinetics are superior to bromocriptine (an ergot derivative), reducing dosing frequency and adverse effects like nausea .
Q & A
Q. What are the established synthetic pathways for Quinagolida, and how can researchers optimize yield and purity?
Methodological Answer: this compound synthesis typically involves multi-step organic reactions, such as cyclization or cross-coupling. To optimize yield, researchers should systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) and monitor purity using HPLC or GC-MS . For reproducibility, document intermediates with spectroscopic data (e.g., H/C NMR) and compare retention times against reference standards .
Q. Which characterization techniques are critical for verifying this compound’s structural integrity?
Methodological Answer: Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and X-ray crystallography for 3D structural elucidation. Pair this with FT-IR to identify functional groups and H NMR to validate proton environments . For polymorphic forms, use differential scanning calorimetry (DSC) .
Q. How should initial in vitro efficacy studies for this compound be designed?
Methodological Answer: Use dose-response assays (e.g., IC/EC determination) with appropriate positive/negative controls. Employ cell lines relevant to this compound’s purported mechanism (e.g., receptor-binding assays). Validate results via triplicate runs and statistical tests (ANOVA, p < 0.05) to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological data across studies?
Methodological Answer: Conduct a meta-analysis of existing data, focusing on variables like assay conditions (pH, temperature) or cell-line specificity. Replicate conflicting experiments under standardized protocols and use sensitivity analysis to identify confounding factors (e.g., impurity profiles) . Cross-reference pharmacokinetic parameters (e.g., bioavailability, half-life) to contextualize disparities .
Q. What strategies are effective for elucidating this compound’s mechanism of action when traditional assays fail?
Methodological Answer: Combine omics approaches (proteomics/metabolomics) to identify pathway perturbations. Use CRISPR-Cas9 gene editing to validate target interactions or employ molecular docking simulations to predict binding affinities. Confirm findings with knockout models or isotopic labeling for tracer studies .
Q. How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?
Methodological Answer: Adhere to OECD guidelines for acute/chronic toxicity testing. Use in vivo models with genetic diversity (e.g., outbred strains) and document environmental factors (diet, housing). Implement blinded histopathological evaluations and share raw data via open-access repositories to enable independent validation .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal curves) for IC calculations. Use Bayesian statistics to handle small sample sizes or hierarchical modeling for multi-center studies. Report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How should researchers present conflicting spectral data for this compound derivatives?
Methodological Answer: Create comparative tables listing chemical shifts, coupling constants, and integration values alongside reference data. Annotate discrepancies (e.g., solvent effects, tautomerism) and validate via 2D NMR (COSY, HSQC) . Include raw spectra in supplementary materials for peer review .
Comparative and Translational Research
Q. What methodologies enable robust comparison of this compound with structurally analogous compounds?
Methodological Answer: Perform molecular similarity analysis (Tanimoto coefficients) and pharmacophore mapping. Use head-to-head assays under identical conditions and quantify selectivity ratios (e.g., therapeutic index). Incorporate computational ADMET predictions to prioritize candidates for in vivo testing .
Q. How can researchers transition this compound from in vitro to in vivo studies while minimizing translational gaps?
Methodological Answer: Validate in vitro targets in ex vivo models (e.g., tissue explants) before progressing to rodent studies. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict effective doses. Account for species-specific metabolic differences via microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
